
2,4'-Isomersodium picosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Isomersodium picosulfate is a chemical compound with the molecular formula C18H13NNa2O8S2. It is a derivative of picosulfuric acid and is commonly used as a stimulant laxative. This compound is known for its effectiveness in treating constipation and preparing the large bowel before colonoscopy or surgery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,4’-isomersodium picosulfate typically involves the use of bisacodyl as the starting material. The synthetic route includes a hydrolysis reaction followed by a sulphating reaction. The process is characterized by its simplicity and suitability for industrial production .
Industrial Production Methods: The industrial production of 2,4’-isomersodium picosulfate involves the following steps:
Hydrolysis Reaction: Bisacodyl is hydrolyzed to form the intermediate compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4’-Isomersodium picosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,4’-Isomersodium picosulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and interactions.
Medicine: Primarily used as a laxative for treating constipation and preparing the bowel for medical procedures.
Industry: Employed in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 2,4’-isomersodium picosulfate involves its hydrolysis by colonic bacterial enzymes to form the active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane. This active compound stimulates colonic peristalsis by acting directly on the colonic mucosa, thereby increasing the secretion of water and electrolytes into the intestinal lumen .
Vergleich Mit ähnlichen Verbindungen
Bisacodyl: Another stimulant laxative that is metabolized to the same active compound as 2,4’-isomersodium picosulfate.
Sodium picosulfate: A closely related compound with similar laxative properties.
Uniqueness: 2,4’-Isomersodium picosulfate is unique due to its specific isomeric structure, which may influence its pharmacokinetic properties and effectiveness as a laxative. Its preparation method and high purity standards also set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H13NNa2O8S2 |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
disodium;[2-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO8S2.2Na/c20-28(21,22)26-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)27-29(23,24)25;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
BCLUBMNWNDZSHE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=CC=N3)OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


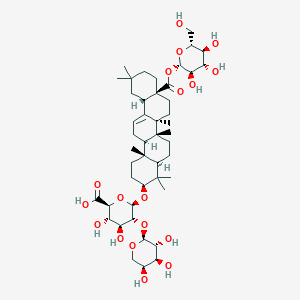
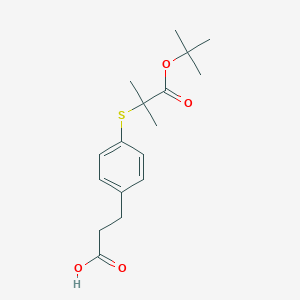
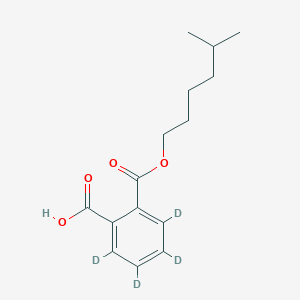
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
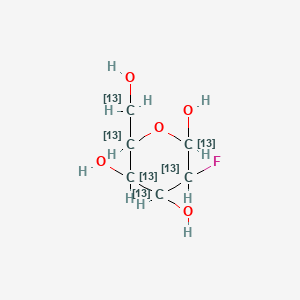

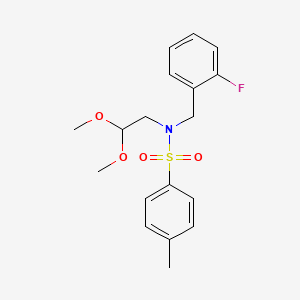

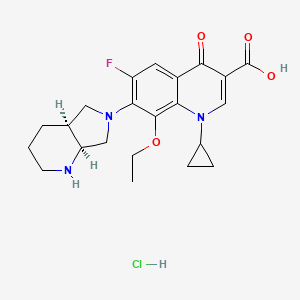
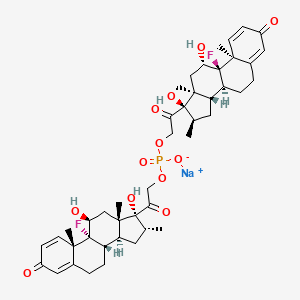
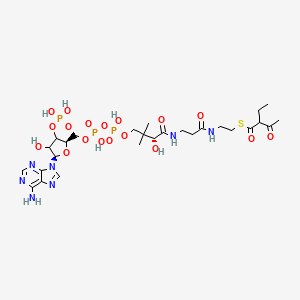
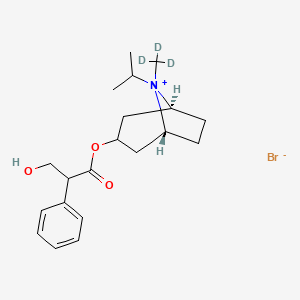
![1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
